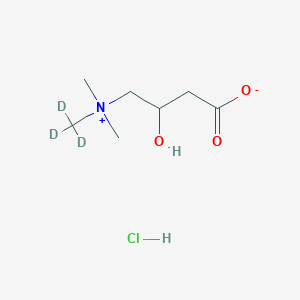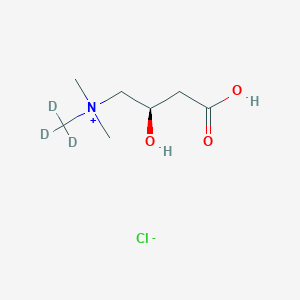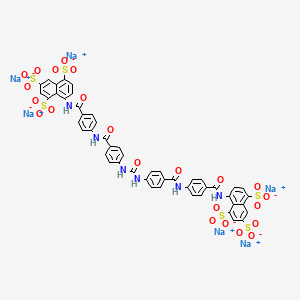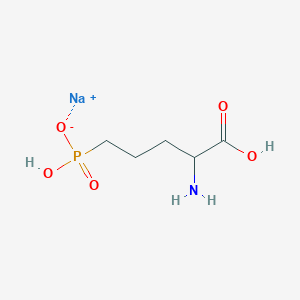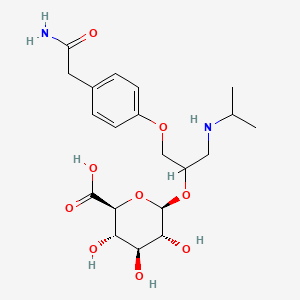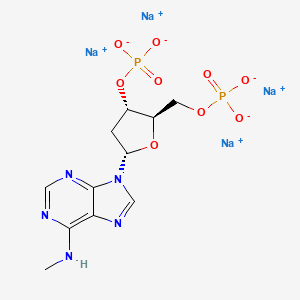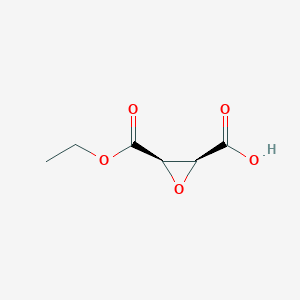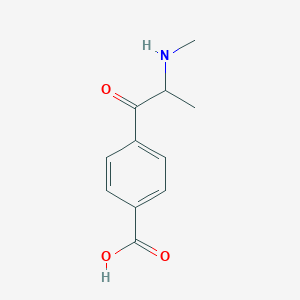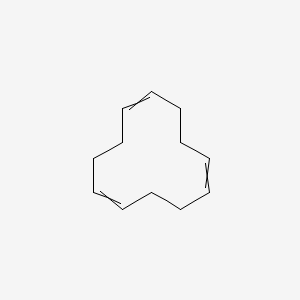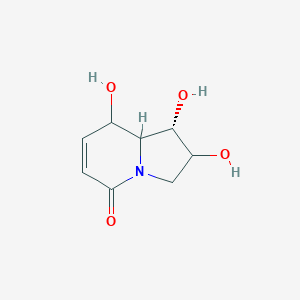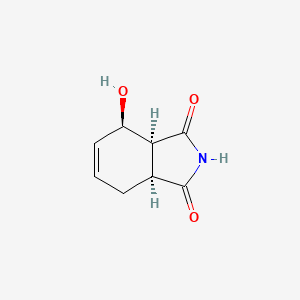
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives often involves starting from 3-sulfolene, followed by epoxidation and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Hydroxyl analogues can be obtained through cis-hydroxylation, with the hydroxyl groups subsequently converted to acetate (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques, including X-ray diffraction. This has allowed for the determination of their exact structures and the understanding of their stereochemistry, which is crucial for their reactivity and potential applications (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Chemical Reactions and Properties
These derivatives undergo various chemical reactions, including ring-opening cyclizations and the formation of cyclic diimides under solvent-free conditions using microwaves. Such reactions are facilitated by the presence of montmorillonite K-10, leading to high yields and desirable products (Habibi & Marvi, 2005).
Applications De Recherche Scientifique
Synthesis of Polysubstituted Isoindole-1,3-dione Analogues
Research by Tan et al. (2014) outlines the synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, including the preparation of epoxide and tricyclic derivatives. These derivatives were synthesized through various chemical reactions, including epoxidation, cis-hydroxylation followed by acetylation, and addition under microwave irradiation, with structures confirmed by X-ray diffraction analysis Tan et al., 2014.
Solvent-Free Synthesis under Microwave Irradiation
Habibi and Marvi (2005) demonstrated the synthesis of cis-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides using montmorillonite K-10 under microwave irradiation and solvent-free conditions. This approach yielded high-quality products characterized by elemental analysis and spectroscopy Habibi & Marvi, 2005.
Structural and Theoretical Study of Novel Derivatives
Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, including a derivative of the compound . These studies provided insights into supramolecular interactions, crystal structures, and the impact of noncovalent interactions on molecular packing and isomorphism, highlighting the complexity of structural relationships in these compounds Tan et al., 2020.
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis
Another study by Tan et al. (2016) focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, employing epoxidation and nucleophile-mediated epoxide opening reactions. This research further expanded the range of derivatized compounds available for various scientific applications Tan et al., 2016.
Propriétés
IUPAC Name |
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWDNXRMUBJJU-JKUQZMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

